![molecular formula C20H25N3O4 B2531742 N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 1705896-79-2](/img/structure/B2531742.png)
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base, followed by reduction to yield the desired diamide. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance compared to similar compounds .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a central ethanediamide framework with various substituents that contribute to its biological activity. The presence of the dimethylamino group and methoxyphenyl moiety suggests possible interactions with various biological targets.
- Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction could lead to modulation of mood and cognition, making it a candidate for further exploration in neuropharmacology.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
- Antioxidant Activity : Research has suggested that this compound exhibits antioxidant properties, which could protect cells from oxidative stress and related damage.
Case Studies
- Clinical Observations : A case study involving a patient who ingested a related compound (25I-NBOMe) highlighted the importance of understanding the pharmacodynamics of similar compounds. The patient exhibited symptoms such as tachycardia and agitation, which were managed with benzodiazepines. While not directly related to this compound, this case underscores the need for careful monitoring of biological effects in clinical settings .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate cellular signaling pathways. Key findings include:
- Cell Viability : Studies using various cell lines have shown that this compound can promote cell survival under stress conditions.
- Cytotoxicity : At higher concentrations, cytotoxic effects were observed, indicating a dose-dependent relationship that warrants further investigation.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound:
- Behavioral Studies : Rodent models treated with the compound exhibited altered behaviors indicative of anxiolytic and antidepressant effects.
- Toxicological Assessments : Toxicity studies revealed potential risks at elevated doses, emphasizing the need for careful dosage management in therapeutic applications.
Data Summary
Parameter | Findings |
---|---|
Receptor Interaction | Modulates serotonin and dopamine receptors |
Enzyme Inhibition | Potential MAO inhibitor |
Antioxidant Activity | Protects against oxidative stress |
Cell Viability | Promotes survival under stress |
Cytotoxicity | Dose-dependent effects observed |
Behavioral Effects | Anxiolytic and antidepressant-like behaviors |
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)16-10-8-14(9-11-16)17(24)13-22-20(26)19(25)21-12-15-6-4-5-7-18(15)27-3/h4-11,17,24H,12-13H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDKOECPYCESKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.